molecular formula C9H9ClO3 B2454918 (2S)-2-(4-chlorophenoxy)propanoic acid CAS No. 20421-35-6

(2S)-2-(4-chlorophenoxy)propanoic acid

Cat. No.: B2454918
CAS No.: 20421-35-6
M. Wt: 200.62
InChI Key: DKHJWWRYTONYHB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(4-chlorophenoxy)propanoic acid is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Detection and Analysis Techniques

  • Detection in Human Urine Samples : Chlorophenoxy acid herbicides, including (2S)-2-(4-chlorophenoxy)propanoic acid, have been detected in human urine samples using solid-phase extraction and capillary liquid chromatography-UV detection. This method has demonstrated effective clean-up and preconcentration of urine without prior treatment, proving effective for analyzing these herbicides in biological samples (Rosales-Conrado et al., 2008).

  • Analysis in Apple Juice Samples : Chlorophenoxy acid herbicides, including this compound, have been determined in apple juice samples. The method involved preconcentration on a cation exchanger and capillary liquid chromatography for analysis, providing a sensitive approach for detecting these herbicides in food products (Rosales-Conrado et al., 2005).

Crystal Structure and Configuration Studies

  • Crystal Structure Analysis : The crystal structure of this compound has been determined, revealing significant insights into its molecular conformation and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of the compound (Sørensen et al., 1999).

  • Determination of Absolute Configuration : Studies have been conducted to determine the absolute configuration of chiral α-aryloxypropanoic acids, including this compound. These studies are important for understanding the stereochemistry and activity of these compounds (He & Polavarapu, 2005).

Combination with Other Extraction Methods

  • Combination of Extraction Methods : A novel combination of solid-phase extraction and electro membrane extraction has been developed for the preconcentration of chlorophenoxy acid herbicides, including this compound. This combination is applied in environmental samples, showing the adaptability of these methods for environmental monitoring (Tabani et al., 2013).

Enzymatic Resolution in Organic Solvents

  • Long-term Continuous Production : Research has shown that long-term continuous optical resolution of this compound can be achieved using yeast lipase in organic solvent systems. This approach is significant for the stereoselective production of optically active compounds (Fukui et al., 1990).

  • Stereoselective Esterification : The stereoselective esterification of this compound by lipase in organic solvents has been explored, highlighting the importance of alcohol chain length in the reaction. This study contributes to understanding the enzymatic resolution of chiral carboxylic acids (Pan et al., 1990).

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Generally, phenoxy compounds can interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Given its structural similarity to other phenoxy compounds, it may influence pathways involving lipid metabolism, inflammation, and cellular signaling .

Pharmacokinetics

The pharmacokinetic properties of (2S)-2-(4-chlorophenoxy)propanoic acid, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including enzymatic activity and renal function .

Result of Action

Based on its structural features, it may influence cellular processes such as signal transduction, gene expression, and metabolic regulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can interact with the compound. For instance, its lipophilic nature suggests that it may be more effective in lipid-rich environments .

Properties

IUPAC Name

(2S)-2-(4-chlorophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHJWWRYTONYHB-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20421-35-6
Record name (2S)-2-(4-chlorophenoxy)propanoic acid
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